molecular formula C21H26N2 B6081471 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B6081471
M. Wt: 306.4 g/mol
InChI Key: UAFBGDLXUIBTFM-UHFFFAOYSA-N
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Description

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a piperidine ring conjugated to a benzyl group and an isoquinoline moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 1-benzylpiperidin-4-one with an appropriate isoquinoline derivative under acidic conditions. This reaction is often followed by reduction steps to achieve the desired dihydroisoquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines and piperidines, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism is particularly relevant in the context of treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline apart is its unique combination of a piperidine ring and an isoquinoline moiety, which provides a versatile scaffold for the development of new therapeutic agents. Its ability to inhibit acetylcholinesterase makes it particularly valuable in the study of neurodegenerative diseases .

Properties

IUPAC Name

2-(1-benzylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2/c1-2-6-18(7-3-1)16-22-13-11-21(12-14-22)23-15-10-19-8-4-5-9-20(19)17-23/h1-9,21H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFBGDLXUIBTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydroisoquinoline (700 mg, 5.3 mmol), acetic acid (3.2 g, 5.3 mmol), sodium triacetoxyborohydride (2.2 g, 11 mmol) and benzylpiperidone (1.0 g, 5.3 mmol) were stirred at room temperature for 3.5 hours in dichloroethane (7 ml). The reaction solution was alkalified by adding sodium hydroxide aqueous solution, the reaction product was extracted with ethyl acetate, and the organic layer was washed with water and saturated brine and then dried with anhydrous sodium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 900 mg (3.0 mmol, 56% in yield) of the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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